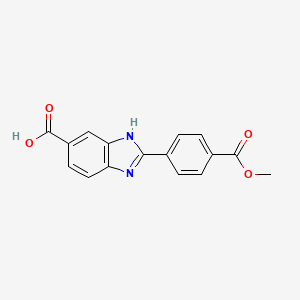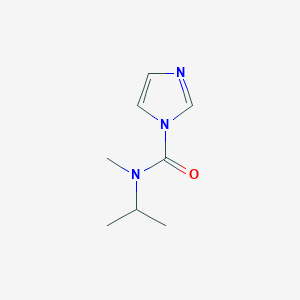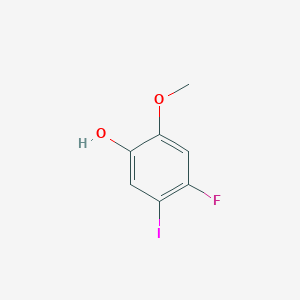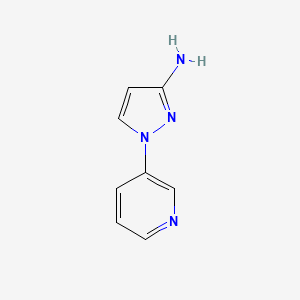
MFCD16877485
描述
The compound “MFCD16877485” is known chemically as (2S)-1-tert-Butyl 2-methyl 5-hydroxypyrrolidine-1,2-dicarboxylate. It is a pyrrolidine derivative with a molecular formula of C11H19NO5 and a molecular weight of 245.27 g/mol
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-tert-Butyl 2-methyl 5-hydroxypyrrolidine-1,2-dicarboxylate typically involves the reaction of tert-butyl 2-methylpyrrolidine-1,2-dicarboxylate with appropriate reagents under controlled conditions. The reaction is carried out in a dry, sealed environment at temperatures ranging from 2-8°C to ensure the stability and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including NMR, HPLC, LC-MS, and UPLC analyses, to ensure the compound’s purity and consistency .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve catalysts and solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, the compound is studied for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins .
作用机制
The mechanism by which (2S)-1-tert-Butyl 2-methyl 5-hydroxypyrrolidine-1,2-dicarboxylate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies on its mechanism of action are ongoing, with a focus on identifying its molecular targets and understanding its effects at the cellular level .
相似化合物的比较
- (2S)-1-tert-Butyl 2-methylpyrrolidine-1,2-dicarboxylate
- (2S)-1-tert-Butyl 2-methyl 5-hydroxypyrrolidine-1-carboxylate
Comparison: Its structural features allow for diverse chemical modifications, making it a versatile compound in research and industrial applications .
属性
分子式 |
C11H19NO5 |
|---|---|
分子量 |
245.27 g/mol |
IUPAC 名称 |
1-O-tert-butyl 2-O-methyl 5-hydroxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-7(9(14)16-4)5-6-8(12)13/h7-8,13H,5-6H2,1-4H3 |
InChI 键 |
AQZKCSDXFUBKRP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1C(CCC1O)C(=O)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Sulfamic acid, [1,1'-biphenyl]-4-yl ester](/img/structure/B8741974.png)
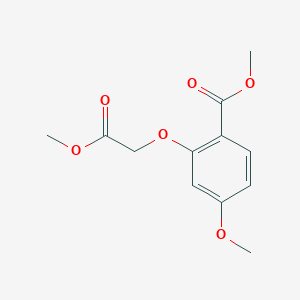

![4'-Cyano-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B8741985.png)
![Benzo[b]thiophene,4-(4-methoxyphenyl)-](/img/structure/B8741990.png)
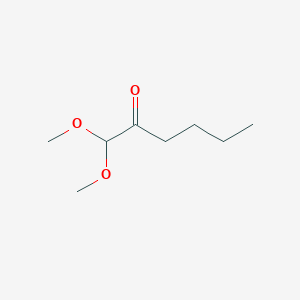

![4-Methyl-3-[(1-methyl-4-piperidinyl)oxy]aniline](/img/structure/B8742006.png)
![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-2-carbaldehyde](/img/structure/B8742014.png)
